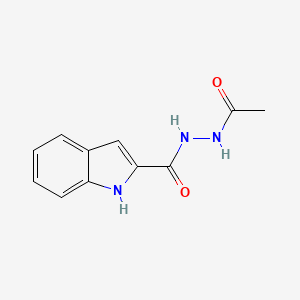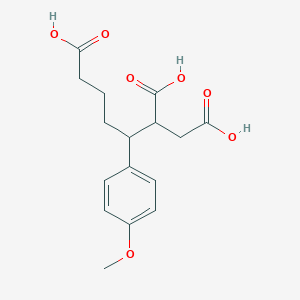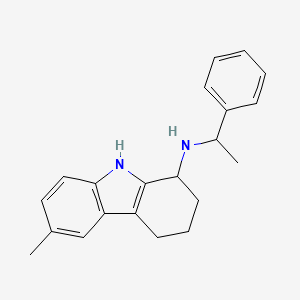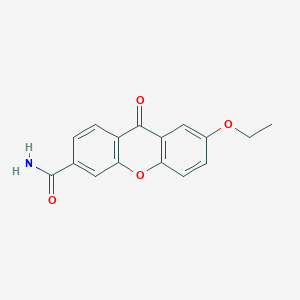![molecular formula C16H17ClOS2Sn B14146718 Chloro(diphenyl)({[(propan-2-yl)oxy]carbonothioyl}sulfanyl)stannane CAS No. 89154-81-4](/img/structure/B14146718.png)
Chloro(diphenyl)({[(propan-2-yl)oxy]carbonothioyl}sulfanyl)stannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Chloro(diphenyl)({[(propan-2-yl)oxy]carbonothioyl}sulfanyl)stannane typically involves the reaction of diphenyltin dichloride with O-isopropylxanthate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed in a solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, with considerations for cost-effectiveness and safety. Large-scale reactors and automated systems would be employed to ensure consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Chloro(diphenyl)({[(propan-2-yl)oxy]carbonothioyl}sulfanyl)stannane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of tin.
Reduction: Reduction reactions can convert the tin center to a lower oxidation state.
Substitution: The chlorine atom can be substituted with other nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while substitution reactions can produce a variety of organotin compounds with different functional groups.
Scientific Research Applications
Chloro(diphenyl)({[(propan-2-yl)oxy]carbonothioyl}sulfanyl)stannane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or in drug delivery systems.
Industry: It is used in the production of specialized materials and as a stabilizer in certain industrial processes.
Mechanism of Action
The mechanism of action of Chloro(diphenyl)({[(propan-2-yl)oxy]carbonothioyl}sulfanyl)stannane involves its interaction with molecular targets such as enzymes or receptors. The compound can form complexes with these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, whether in catalysis, biological systems, or industrial processes.
Comparison with Similar Compounds
Similar Compounds
- Diphenyltin dichloride
- Triphenyltin chloride
- Tributyltin chloride
Comparison
Compared to similar compounds, Chloro(diphenyl)({[(propan-2-yl)oxy]carbonothioyl}sulfanyl)stannane is unique due to the presence of the O-isopropylxanthate group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific applications where other organotin compounds may not be as effective.
Properties
CAS No. |
89154-81-4 |
|---|---|
Molecular Formula |
C16H17ClOS2Sn |
Molecular Weight |
443.6 g/mol |
IUPAC Name |
O-propan-2-yl [chloro(diphenyl)stannyl]sulfanylmethanethioate |
InChI |
InChI=1S/2C6H5.C4H8OS2.ClH.Sn/c2*1-2-4-6-5-3-1;1-3(2)5-4(6)7;;/h2*1-5H;3H,1-2H3,(H,6,7);1H;/q;;;;+2/p-2 |
InChI Key |
GVBODQOTWQDAEY-UHFFFAOYSA-L |
Canonical SMILES |
CC(C)OC(=S)S[Sn](C1=CC=CC=C1)(C2=CC=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6,7-Dichloro-3lambda~6~-thiabicyclo[3.2.0]hept-6-ene-3,3-dione](/img/structure/B14146637.png)
![N'-[(E)-(2,4-dimethoxyphenyl)methylidene]-1H-benzimidazole-5-carbohydrazide](/img/structure/B14146638.png)

![2-{1-(4-fluorophenyl)-5-oxo-3-[4-(2-oxopyrrolidin-1-yl)benzyl]-2-thioxoimidazolidin-4-yl}-N-(4-methoxyphenyl)acetamide](/img/structure/B14146645.png)
![4-Amino-2-(ethylamino)-5-[(4-methylphenyl)carbonyl]thiophene-3-carbonitrile](/img/structure/B14146654.png)
![Triethyl[(2-methoxy-5-methylcyclohexa-1,4-dien-1-yl)oxy]silane](/img/structure/B14146658.png)
![2-[(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)oxy]ethan-1-ol](/img/structure/B14146659.png)
![N-(2-(1H-indol-3-yl)ethyl)-2-((6-oxo-6H-benzo[c]chromen-3-yl)oxy)acetamide](/img/structure/B14146663.png)
![2-(thiophen-2-yl)-N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]hydrazinecarbothioamide](/img/structure/B14146667.png)
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-N'-[(E)-(4-methoxyphenyl)methylidene]propanehydrazide](/img/structure/B14146684.png)




